
3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with fluorophenyl and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole typically involves the reaction of 4-fluorophenylhydrazine with 1-iodo-2-methylpropan-2-one under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups replacing the iodo or fluorophenyl groups .
Scientific Research Applications
3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the iodo group can participate in halogen bonding, stabilizing the interaction with the target. This compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-4-iodo-1-methyl-1H-pyrazole
- 3-(4-Chlorophenyl)-4-iodo-1-methyl-1H-pyrazole
- 3-(4-Methylphenyl)-4-iodo-1-methyl-1H-pyrazole
Uniqueness
3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to its brominated or chlorinated analogs. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and materials .
Properties
Molecular Formula |
C10H8FIN2 |
|---|---|
Molecular Weight |
302.09 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-iodo-1-methylpyrazole |
InChI |
InChI=1S/C10H8FIN2/c1-14-6-9(12)10(13-14)7-2-4-8(11)5-3-7/h2-6H,1H3 |
InChI Key |
PKZRCHUNKHWGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


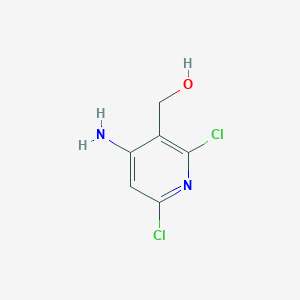

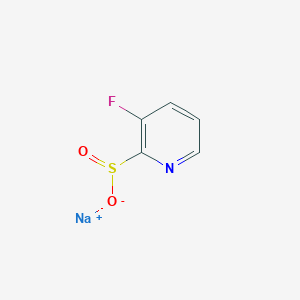



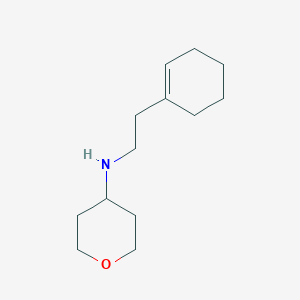
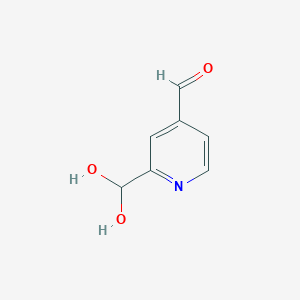
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)

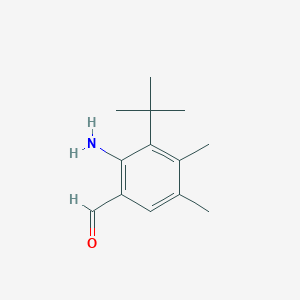
![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)

